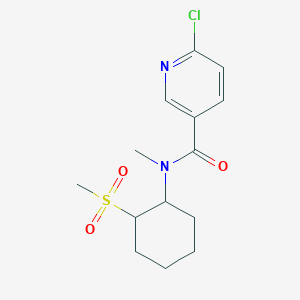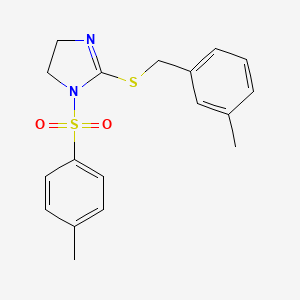
2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-METHYLBENZYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE” has a linear formula of C22H18N2OS . Another related compound, “2-[(3-Methylbenzyl)thio]acetohydrazide”, has a molecular formula of C10H14N2OS .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbenzyl)thio]acetohydrazide” is represented by the formula C10H14N2OS . Another related compound, “[(3-methylbenzyl)thio]acetic acid”, has a molecular formula of CHOS .Physical And Chemical Properties Analysis
The molecular weight of “2-[(3-Methylbenzyl)thio]acetohydrazide” is 210.3 . For “[(3-methylbenzyl)thio]acetic acid”, the average mass is 196.266 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Transformations
Compounds similar to "2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" are often studied for their synthesis and structural transformations. For instance, the synthesis and structural analysis of imidazole derivatives, including their transformations into novel heterocyclic ring systems, have been a subject of interest. These transformations are crucial for creating new compounds with potential applications in materials science and as precursors for further chemical synthesis (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. A novel imidazole derivative was studied as a corrosion inhibitor for carbon steel in hydrochloric acid environments, demonstrating that these compounds can significantly protect metal surfaces from corrosion. This application is particularly relevant in industries where metal preservation is crucial (Zhang et al., 2015).
Anticancer and Antimicrobial Activities
The synthesis of imidazole derivatives and their evaluation for biological activities, including antiproliferative and cancer chemopreventive activities, is a significant area of research. Certain derivatives have shown activity against a panel of human tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2016). Additionally, the antimicrobial properties of imidazole derivatives have been explored, with some compounds exhibiting antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Saeed & Batool, 2007).
Electrochemical Applications
Imidazole derivatives have also been explored for their electrochemical applications, such as in the electrosynthesis of bifunctional electrocatalysts. These catalysts can simultaneously determine various bio-relevant compounds, showcasing the versatility of imidazole derivatives in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKLOQCJOGLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


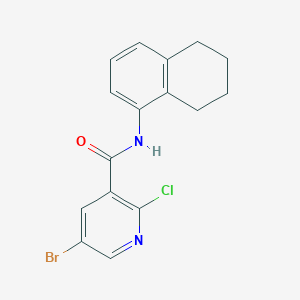


![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)

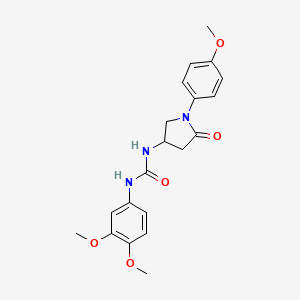

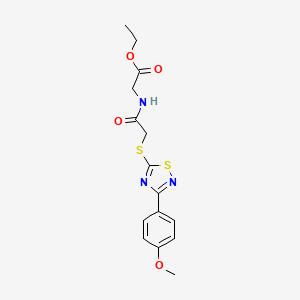
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)
